![molecular formula C11H12BrNO B2975085 7-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane] CAS No. 1823904-54-6](/img/structure/B2975085.png)
7-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254127 This compound is part of the spiro compounds family, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] typically involves the reaction of isoquinoline derivatives with oxetane precursors under specific conditions. One common method includes the use of brominated isoquinoline and oxetane in the presence of a base to facilitate the spiro formation. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure the desired product yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form more complex structures or reduction to remove the bromine atom.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions to form new ring systems.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives, while oxidation can lead to the formation of quinoline structures.
Scientific Research Applications
7-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] involves its interaction with molecular targets through its bromine atom and spiro structure. The bromine atom can participate in electrophilic interactions, while the spiro structure provides a rigid framework that can influence the compound’s binding to biological targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another brominated compound with a different ring structure.
7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: A compound with a similar bromine substitution but different functional groups.
Uniqueness
7-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] is unique due to its spiro structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
7-bromospiro[3,4-dihydro-2H-isoquinoline-1,3'-oxetane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-2-1-8-3-4-13-11(6-14-7-11)10(8)5-9/h1-2,5,13H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVWPWIKENMXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(COC2)C3=C1C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2975004.png)
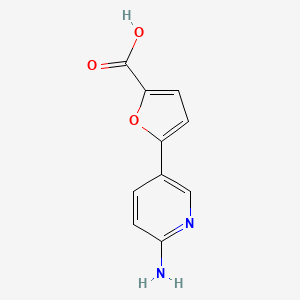
![N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2975006.png)
![2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2975007.png)
![1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(propane-1-sulfonyl)piperazine](/img/structure/B2975010.png)
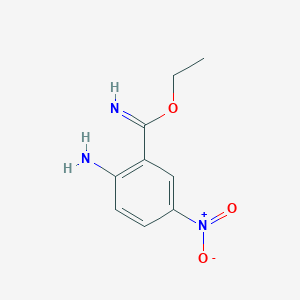
![2-[3-(Furan-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B2975012.png)
![methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2975014.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2975015.png)
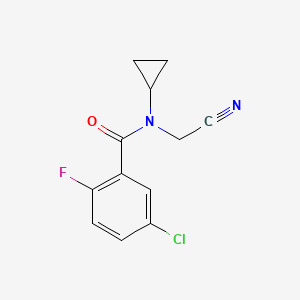
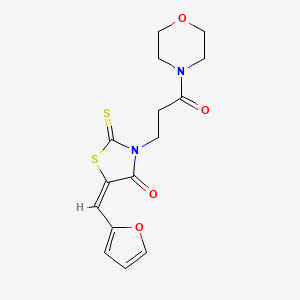
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2975020.png)
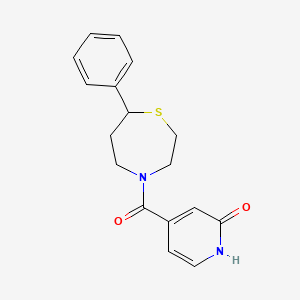
![2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2975023.png)
